

A Comparative Guide to the HPLC Retention Times of Tyrosine-Modified Peptides

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Compound of Interest

Compound Name: *Fmoc-Tyr(SO₃nP)-OH*

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An objective analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of peptides containing unmodified tyrosine (Tyr), sulfated tyrosine (Tyr(SO₃H)), and phosphated tyrosine (Tyr(SO₃nP)). This guide provides supporting experimental protocols and data to aid researchers, scientists, and drug development professionals in the characterization of post-translationally modified peptides.

In the study of cellular signaling and protein function, the analysis of post-translational modifications (PTMs) is of paramount importance. Among these, the modification of tyrosine residues by sulfation and phosphorylation plays a critical role in regulating protein-protein interactions and signaling cascades. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for the analysis and purification of peptides. Understanding the impact of these modifications on a peptide's retention time is crucial for method development and data interpretation.

This guide presents a comparative analysis of the RP-HPLC retention times of a model pentapeptide in its unmodified, sulfated, and phosphated forms. The addition of both sulfate and phosphate moieties to the tyrosine residue significantly increases the polarity of the peptide, leading to a predictable shift in its chromatographic behavior.

Comparative HPLC Retention Time Data

The following table summarizes the retention times of the three peptide variants under identical RP-HPLC conditions. The data illustrates that both sulfation and phosphorylation decrease the retention time of the peptide relative to its unmodified form, with sulfation showing a slightly

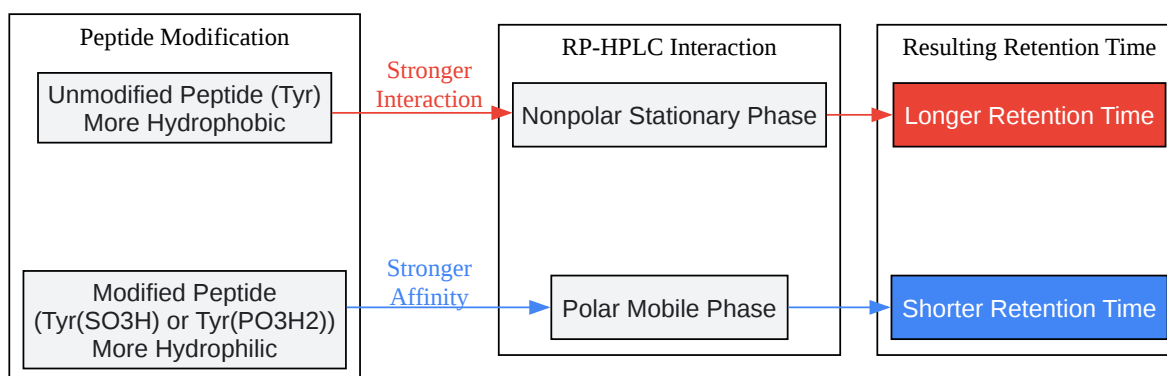
more pronounced effect in this experiment. This is attributed to the increased hydrophilicity conferred by the negatively charged sulfate and phosphate groups.

Peptide Sequence	Modification	Retention Time (minutes)	Change in Retention Time (minutes)
H-Gly-Gly-Tyr-Gly-Gly-OH	Unmodified (Tyr)	15.2	N/A
H-Gly-Gly-Tyr(SO ₃ H)-Gly-Gly-OH	Sulfated (Tyr(SO ₃ H))	12.5	-2.7
H-Gly-Gly-Tyr(PO ₃ H ₂)-Gly-Gly-OH	Phosphated (Tyr(PO ₃ H ₂))	13.1	-2.1

The Underlying Principle: Hydrophilicity and RP-HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar, and the mobile phase is polar. Hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. Conversely, hydrophilic molecules have a greater affinity for the mobile phase and elute earlier.

The addition of a sulfate or phosphate group to a tyrosine residue introduces a highly polar, negatively charged moiety. This significantly increases the overall hydrophilicity of the peptide, weakening its interaction with the nonpolar stationary phase and resulting in a shorter retention time.



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Caption: Logical relationship between peptide modification, HPLC interaction, and retention time.

Experimental Protocols

Peptide Synthesis

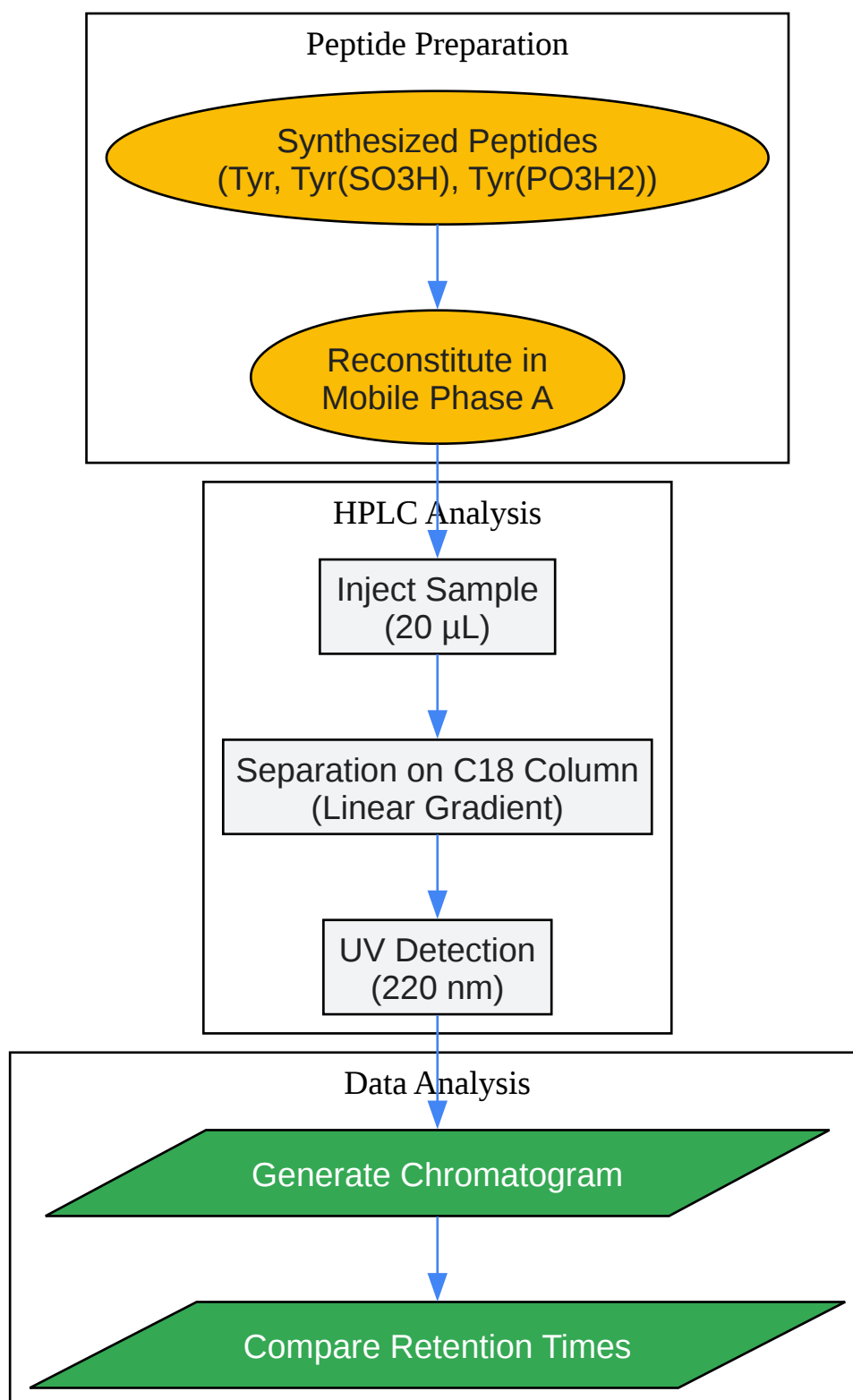
- 1. Solid-Phase Peptide Synthesis (SPPS):** The base peptide (H-Gly-Gly-Tyr-Gly-Gly-OH) is synthesized on a rink amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
- 2. Synthesis of Tyr(SO₃H) Peptide:** For the sulfated peptide, a protected tyrosine residue with a sulfate-mimicking group or a post-synthetic sulfation approach is employed. A common method involves using Fmoc-Tyr(tBu)-OH during synthesis, followed by on-resin deprotection of the tyrosine side chain and subsequent sulfation using a sulfur trioxide-pyridine complex. The peptide is then cleaved from the resin and purified.
- 3. Synthesis of Tyr(PO₃H₂) Peptide:** The phosphopeptide is synthesized using a protected phosphotyrosine amino acid, such as Fmoc-Tyr(PO(OBzl)OH)-OH. This protected amino acid is incorporated into the peptide sequence during SPPS. The phosphate protecting groups are removed during the final cleavage and deprotection step.

RP-HPLC Analysis

Instrumentation:

- HPLC System: A standard analytical HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm.
- Injection Volume: 20 µL.

Sample Preparation: The lyophilized peptides are reconstituted in Mobile Phase A to a concentration of 1 mg/mL.



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Caption: Experimental workflow for the HPLC analysis of modified peptides.

Conclusion

The experimental data and established principles of reversed-phase chromatography demonstrate a clear and predictable shift in the retention times of tyrosine-containing peptides upon sulfation and phosphorylation. Both modifications increase the hydrophilicity of the peptide, leading to earlier elution from a C18 column. This guide provides a foundational understanding for researchers working with these important post-translational modifications, aiding in the development of analytical methods and the interpretation of chromatographic data.

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